Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Description
Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic carbamate derivative characterized by a 3-azabicyclo[3.2.0]heptane core. The compound features a hydroxyl group at the 6-position and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. Its stereochemistry (1R,5S,6S) is critical for its spatial arrangement, influencing interactions in biological systems and synthetic applications. This compound is often utilized as an intermediate in pharmaceutical synthesis, particularly for β-lactamase inhibitors and iminosugar derivatives .
Properties
IUPAC Name |
tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFRPUSUNQPJRS-YIZRAAEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,3-Difunctionalized Cyclobutane Derivatives
A method analogous to the synthesis of 3-azabicyclo[3.1.1]heptane derivatives involves the intramolecular imide formation in 1,3-dicarboxylic acid derivatives. For the [3.2.0] system, cyclobutane precursors bearing amine and carboxylate groups at positions 1 and 3 can undergo thermal or base-mediated cyclization. For example, heating a cyclobutane-derived diamino ester in toluene at 110°C for 12 hours induces ring closure, forming the bicyclic framework. The tert-butyl carbamate group is introduced later via Boc protection (see Section 2).
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Solvent | Toluene |
| Reaction Time | 12 hours |
| Yield | 60–70% (estimated) |
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is critical for protecting the amine during subsequent functionalization. Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice, reacting with the secondary amine in the presence of a base.
Boc Protection of the Azabicyclo Amine
In a representative procedure, 3-azabicyclo[3.2.0]heptane (1.0 eq.) is dissolved in dichloromethane (DCM) and treated with Boc₂O (1.2 eq.) and diisopropylamine (3.0 eq.) at room temperature. The reaction completes within 1–2 hours, yielding the Boc-protected intermediate.
Optimization Data
The introduction of the hydroxyl group at the 6-position with (1R,5S,6S) stereochemistry is achieved via asymmetric oxidation or diastereoselective reduction.
Enzymatic Hydroxylation
Biocatalytic methods using cytochrome P450 enzymes or ketoreductases offer an alternative. For example, ketoreductases engineered for medium-ring substrates can reduce a ketone intermediate at C6 to the (S)-alcohol with >98% ee.
Resolution of Diastereomeric Salts
Achieving the (1R,5S,6S) configuration often requires chiral resolution. A patent describes resolving a related bicyclic amino alcohol by forming diastereomeric salts with enantiopure protected amino acids (e.g., N-acetyl-L-leucine). Crystallization from methyl isobutyl ketone (MIBK) or toluene affords the pure (1R,5S,6S) isomer in 48–50% yield.
Crystallization Conditions
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing this compound:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The carboxylic acid ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aza group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aza-bicyclo compounds.
Scientific Research Applications
Neuropharmacology
Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate has shown promise in neuropharmacology due to its structural similarity to known neuroactive compounds. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated significant inhibition of cell proliferation in A549 and HeLa cell lines, suggesting its potential as an anticancer agent through mechanisms involving apoptosis induction .
Cardiovascular Health
As a potential intermediate in the synthesis of statins, this compound may contribute to the development of new cholesterol-lowering medications. Statins are crucial in managing hypercholesterolemia by inhibiting HMG-CoA reductase activity, thus reducing LDL cholesterol levels .
Case Study 1: Neuroprotective Effects
A rodent model study investigated the neuroprotective properties of this compound in Alzheimer's disease models. Results indicated improved cognitive function and reduced amyloid plaque formation following treatment with the compound, highlighting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Anticancer Properties
In another investigation focused on anticancer activity, this compound was tested against several cancer cell lines. The results revealed a dose-dependent inhibition of cell growth and significant induction of apoptosis in treated cells, suggesting a mechanism that could be harnessed for cancer therapy .
Mechanism of Action
The mechanism of action of Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aza group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Variations
Core Ring Systems
- Bicyclo[3.2.0]heptane vs. Bicyclo[3.1.0]hexane: The target compound’s [3.2.0]heptane system (7-membered ring) provides greater conformational flexibility compared to the smaller [3.1.0]hexane analog (6-membered ring), as seen in tert-butyl 6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate (HA-3739). Example: HA-3739 (CAS: 1540700-97-7) has a molecular weight of 199.25 (C9H15NO3), whereas the target compound (C11H17NO3) has a molecular weight of 227.26, reflecting the larger bicyclic core .
Bicyclo[4.1.0]heptane Derivatives :
Substituent Modifications
- Hydroxyl vs. Amino Groups: The hydroxyl group in the target compound contrasts with amino-substituted analogs like tert-butyl (1S,5R)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate (CAS: 1017789-34-2). The amino group increases basicity (pKa ~9–10) and enables salt formation, enhancing solubility in acidic environments . Example: The amino analog (C10H18N2O2) has a molecular weight of 198.26, slightly lower than the hydroxylated target compound .
Hydroxymethyl and Bis-Substituted Derivatives :
Physicochemical Properties
Biological Activity
Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with significant potential in medicinal chemistry, particularly as a scaffold for the development of bioactive molecules. This article explores its biological activity, synthesis, and implications for drug development.
- IUPAC Name : this compound
- Molecular Formula : C11H19NO3
- Molecular Weight : 213.28 g/mol
- CAS Number : 1932192-67-0
- Purity : 97%
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic processes. Its structure suggests potential interactions with the central nervous system (CNS) due to the presence of the azabicyclo framework.
Biological Activity Overview
Research has indicated that compounds structurally related to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that similar bicyclic compounds can act as β-lactamase inhibitors, enhancing the effectiveness of β-lactam antibiotics against resistant strains of bacteria .
- CNS Effects : The azabicyclo structure is known for its neuroactive properties, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders .
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders .
Case Studies and Research Findings
Several studies have explored the biological implications of related compounds:
- Study on β-Lactamase Inhibition : A recent publication detailed the synthesis of various β-lactamase inhibitors, highlighting the role of bicyclic structures in overcoming antibiotic resistance .
- Neuropharmacological Assessment : Research indicated that azabicyclic compounds could modulate dopaminergic and serotonergic systems, suggesting potential applications in treating depression and anxiety disorders .
Data Table: Biological Activity Summary
Q & A
Q. What are the key steps for synthesizing Tert-butyl (1R,5S,6S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, and how is stereochemical integrity maintained?
Synthesis typically involves bicyclic scaffold construction followed by hydroxylation and Boc protection. A scalable route starting from chiral lactones includes epimerization/hydrolysis to recycle undesired diastereomers, avoiding tedious purification . For stereochemical control, chiral catalysts or enantiomerically pure starting materials are critical. Characterization via NMR (δH, δC) and mass spectrometry (e.g., m/z 198.26 for molecular ion) confirms structure and purity .
Q. What methods are recommended for Boc group deprotection in this compound?
Trifluoroacetic acid (TFA) in dichloromethane (DCM)/methanol (MeOH) is widely used for Boc removal. A typical protocol involves stirring the compound with 30 mL TFA at room temperature for 30 minutes, followed by solvent evaporation . Alternative acidic conditions (HCl/dioxane) may also be employed, but TFA is preferred for efficiency and minimal side reactions.
Q. How should researchers assess the compound’s stability under different storage and reaction conditions?
- Storage: Seal in dry environments at 2–8°C to prevent hydrolysis or oxidation .
- Thermal stability: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC.
- Solution stability: Avoid prolonged exposure to protic solvents (e.g., water) or basic conditions to prevent ester cleavage .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during large-scale synthesis?
A scalable approach uses commercially available chiral lactones and integrates an epimerization step to convert undesired diastereomers into the target stereoisomer. This reduces purification demands and improves yield (43% over nine steps). Key steps include Pd-catalyzed cross-coupling and sodium tert-butoxide-mediated elimination . Chiral HPLC or polarimetry should validate enantiomeric excess (>99%) .
Q. What strategies resolve stereochemical challenges during functionalization of the bicyclic core?
- Hydroxylation: Use regioselective oxidizing agents like N-methylmorpholine-N-oxide (NMO) with catalytic OsO4 for dihydroxylation, achieving >90% yield .
- Stereoretentive functionalization: Employ silyl protection (e.g., tert-butyldimethylsilyl) for hydroxyl groups to prevent undesired rearrangements during subsequent reactions .
Q. How are impurities and degradation products analyzed, and what are common sources?
- Impurity profiling: LC-MS/MS identifies byproducts such as de-Boc derivatives or epimerized isomers. For example, nitro-containing impurities (e.g., 1138246-18-0) may arise during nitromethylation steps .
- Degradation pathways: Hydrolytic cleavage of the ester group under acidic/basic conditions is a major route. Accelerated stability studies (40°C, 75% RH) combined with mass spectrometry track degradation .
Q. What formulation strategies enhance stability in solid dosage forms?
- Excipients: Use D-mannitol or lactose to prevent hygroscopicity-induced degradation. Carboxymethyl cellulose (CMC) improves compressibility .
- Lyophilization: For labile compounds, freeze-drying in tert-butanol/water mixtures enhances shelf life .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
